

(1S,3S,4R)-Entecavir as a reference standard in pharmaceutical analysis

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Compound of Interest

Compound Name: (1S,3S,4R)-Entecavir

CAS No.: 1367369-79-6

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An Application Guide to the Use of (1S,3R,4S)-Entecavir as a Pharmaceutical Reference Standard

Authored by: A Senior Application Scientist

Introduction: The Imperative for an Exacting Standard

Entecavir is a potent antiviral agent, specifically a guanosine nucleoside analogue, indicated for the treatment of chronic hepatitis B virus (HBV) infection.[1][2][3] Its mechanism of action involves the inhibition of HBV polymerase, a critical enzyme in the viral replication process.[4] The therapeutic molecule is a specific stereoisomer: 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one.[5] The precise three-dimensional arrangement of atoms is fundamental to its biological activity. Consequently, the use of a well-characterized reference standard of this specific isomer is not merely a regulatory formality but a scientific necessity. It serves as the benchmark against which the identity, strength, quality, and purity of the active pharmaceutical ingredient (API) and finished drug products are measured.

This document provides a detailed guide for researchers, analytical scientists, and quality control professionals on the practical application of the (1S,3R,4S)-Entecavir reference standard. The protocols herein are grounded in established pharmacopeial methods and scientific literature, emphasizing the causality behind experimental choices to ensure robust and reliable analytical outcomes.

(Note: The user topic specified the (1S,3S,4R) diastereomer. However, the therapeutically active and primary form of Entecavir is the (1S,3R,4S) isomer.[5] Other diastereomers, such as the (1S,3R,4R)-epimer, are considered impurities.[6][7] This guide will focus on the correct active isomer, (1S,3R,4S)-Entecavir, as the primary reference standard.)

Physicochemical Profile of the Reference Standard

A reference standard must be thoroughly characterized to serve as a valid comparator. The key properties of Entecavir (as the monohydrate, a common stable form) are summarized below.[8][9][10]

Property	Description	Source
Chemical Name	2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one, monohydrate	[10]
CAS Number	209216-23-9 (Monohydrate)	[11]
Molecular Formula	C ₁₂ H ₁₅ N ₅ O ₃ · H ₂ O	[8]
Molecular Weight	295.29 g/mol	[8]
Appearance	White to off-white crystalline powder	[5][12]
Solubility	Freely soluble in methanol; very slightly soluble in water	[10][12]

Application 1: Identity Confirmation

Identity testing confirms that the substance in question is indeed Entecavir. This is typically a qualitative assessment, achieved by comparing the physical and chemical properties of the sample against the certified reference standard (RS). The United States Pharmacopeia (USP) outlines two primary identification tests.[8]

A. Identification by Infrared (IR) Spectroscopy

Causality & Scientific Rationale: Infrared spectroscopy is a powerful technique for identity confirmation due to its "fingerprinting" capability. The absorption of infrared radiation corresponds to the vibrational modes of specific chemical bonds within a molecule. The resulting spectrum is a unique pattern characteristic of the molecule's structure. For an identity test to pass, the IR spectrum of the sample must be superimposable on the spectrum of the USP Entecavir Monohydrate RS.

Protocol:

- **Sample Preparation:** Prepare a potassium bromide (KBr) pellet. Mix approximately 1-2 mg of the Entecavir sample (or reference standard) with ~200 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder and press it into a thin, transparent disc using a hydraulic press.
- **Instrument Setup:** Use a calibrated Fourier Transform Infrared (FTIR) spectrometer.
- **Spectral Acquisition:** Record the spectrum of the sample disc from approximately 4000 to 400 cm^{-1} .
- **Comparison:** Separately, acquire the spectrum of the USP Entecavir Monohydrate RS prepared in the same manner.
- **Acceptance Criterion:** The spectrum of the sample must exhibit maxima at the same wavelengths as the spectrum of the reference standard.[8]

B. Identification by High-Performance Liquid Chromatography (HPLC)

Causality & Scientific Rationale: Under a specific set of chromatographic conditions (mobile phase, stationary phase, temperature, etc.), a given compound will travel through the HPLC

column at a characteristic rate, resulting in a specific retention time (RT). This test confirms identity by demonstrating that the primary peak in the sample's chromatogram has the same retention time as the peak from the reference standard.

Protocol: The protocol for the Assay determination (detailed in Application 2) is used for this identity test.

- **Prepare Solutions:** Prepare the Standard solution and Sample solution as described in the Protocol: HPLC for Assay.
- **Chromatography:** Inject both solutions into the HPLC system under the conditions specified for the Assay.
- **Acceptance Criterion:** The retention time of the major peak in the chromatogram of the Sample solution must correspond to that of the Standard solution.[8]

Application 2: Assay (Potency) Determination by HPLC

The assay determines the potency or content of Entecavir in a substance. It is a quantitative measurement that compares the detector response of the sample to that of a reference standard of a precisely known purity and concentration. The USP provides a validated gradient HPLC method for this purpose.[8]

Causality & Scientific Rationale: This reversed-phase HPLC method separates Entecavir from potential excipients and impurities. The use of a gradient elution (where the mobile phase composition changes over time) ensures that any late-eluting impurities are washed from the column, providing a clean baseline for accurate integration of the Entecavir peak. Detection at 254 nm is chosen as it is a common and effective wavelength for UV-active compounds like Entecavir.[12][13] The potency is calculated based on the principle that for a given concentration range, the peak area is directly proportional to the concentration of the analyte.

Workflow for HPLC-Based Quantification

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